molecular formula C30H26ClN3OS B4266834 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide CAS No. 438227-03-3

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B4266834
CAS No.: 438227-03-3
M. Wt: 512.1 g/mol
InChI Key: KFJPMMNZOIJYLG-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, is known to interact with enzymes and receptors, modulating their activity . The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN3OS/c1-17(2)20-9-11-21(12-10-20)27-16-25(24-14-18(3)8-13-26(24)32-27)29(35)34-30-33-28(19(4)36-30)22-6-5-7-23(31)15-22/h5-17H,1-4H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPMMNZOIJYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112125
Record name N-[4-(3-Chlorophenyl)-5-methyl-2-thiazolyl]-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438227-03-3
Record name N-[4-(3-Chlorophenyl)-5-methyl-2-thiazolyl]-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438227-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(3-Chlorophenyl)-5-methyl-2-thiazolyl]-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

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